Fenclorac diethylamine salt
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Overview
Description
Fenclorac diethylamine salt is a potent nonsteroidal anti-inflammatory agent with significant analgesic and antipyretic activity. It is a derivative of phenylacetic acid and is known for its high anti-inflammatory, analgesic, and antipyretic activities with low toxicity . The compound is chemically described as a,3-dichloro-4-cyclohexylphenylacetic acid diethylammonium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenclorac diethylamine salt involves the preparation of silyl derivatives and the use of a hydrogen flame-ionization detector . The process includes the addition of an internal standard (triphenylethylene) and the use of a phenyl methyl silicone liquid phase column operated at about 195°C . The silyl derivatives are characterized by gas-liquid chromatography-mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the available literature. the synthesis typically involves the reaction of a,3-dichloro-4-cyclohexylphenylacetic acid with diethylamine under controlled conditions to form the diethylamine salt .
Chemical Reactions Analysis
Types of Reactions
Fenclorac diethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl ring and the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its esters and other substituted phenylacetic acid compounds .
Scientific Research Applications
Fenclorac diethylamine salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of fenclorac diethylamine salt involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the production of prostaglandins, which contribute to inflammation, pain, and fever . By inhibiting COX enzymes, this compound reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to fenclorac diethylamine salt include:
Diclofenac diethylamine: Another nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory, analgesic, and antipyretic properties.
Ibuprofen: A widely used NSAID with comparable therapeutic effects but different chemical structure.
Indomethacin: A potent NSAID with similar applications but higher toxicity.
Uniqueness
This compound is unique due to its high potency and low toxicity compared to other NSAIDs . It is more potent than aspirin and phenylbutazone in reducing inflammation and fever, and it has a longer duration of action . Additionally, this compound does not interfere with cellular immune mechanisms, making it a well-tolerated option for treating inflammatory conditions .
Properties
CAS No. |
36616-54-3 |
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Molecular Formula |
C18H27Cl2NO2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C14H16Cl2O2.C4H11N/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;1-3-5-4-2/h6-9,13H,1-5H2,(H,17,18);5H,3-4H2,1-2H3 |
InChI Key |
WHBHBTMYJJMMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
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